molecular formula C22H20N2O4 B11159397 N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11159397
M. Wt: 376.4 g/mol
InChI Key: RDOGXKDVGWISRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, identified by its CAS number 1144464-87-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, focusing on its anticancer properties and other pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4C_{22}H_{20}N_{2}O_{4}, with a molecular weight of 376.4 g/mol. The compound features an indole ring fused with a chromene moiety, which is known for various biological activities.

PropertyValue
CAS Number1144464-87-8
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chromene-based compounds through acylation processes. This method allows for the introduction of various substituents that can influence the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar coumarin-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: MCF-7 Cell Line

A comparative analysis showed that derivatives containing the chromene scaffold exhibited IC50 values in the micromolar range. For example, a related compound exhibited an IC50 of 0.47 μM against MCF-7 cells, indicating strong anticancer activity .

The mechanism underlying the anticancer activity of these compounds often involves:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression, leading to apoptosis.
  • Targeting Tubulin Dynamics : Some analogs interfere with tubulin polymerization, thereby inducing apoptosis through caspase activation .
  • Antioxidant Activity : The presence of the chromene structure contributes to antioxidant properties, which can protect normal cells from oxidative stress during treatment .

Other Biological Activities

Beyond anticancer effects, this compound and its analogs have shown promise in other areas:

  • Anticholinesterase Activity : Compounds derived from similar scaffolds have been reported as potent inhibitors of acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment .
    Compound TypeAChE Inhibition IC50 (μM)
    Chromene Derivative10.4
    Coumarin Derivative5.4
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a broader therapeutic application .

Scientific Research Applications

The compound has been studied for various biological activities, which can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide exhibit significant antitumor properties. For example, derivatives of indole-based compounds have shown effectiveness against various solid tumors, including colorectal and lung cancers. A study highlighted the potential of indole derivatives to inhibit cancer cell proliferation and induce apoptosis in tumor cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that similar indole derivatives possess inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be effective at concentrations around 256 µg/mL, indicating a promising avenue for developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests potential applications in treating cognitive disorders.

Antitumor Mechanisms

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing tumor cell proliferation.

Antimicrobial Mechanisms

  • Cell Membrane Disruption : The compound may compromise the integrity of bacterial cell membranes, leading to cell lysis.
  • Inhibition of Metabolic Pathways : It could interfere with essential metabolic processes in bacteria, inhibiting their growth and replication.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antitumor Activity : A clinical trial involving indole derivatives showed a significant reduction in tumor size among patients with advanced colorectal cancer after treatment with indole-based compounds .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H20N2O4/c1-2-3-15-10-22(26)28-20-12-17(6-7-18(15)20)27-13-21(25)24-16-5-4-14-8-9-23-19(14)11-16/h4-12,23H,2-3,13H2,1H3,(H,24,25)

InChI Key

RDOGXKDVGWISRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.